(5-Bromo-2-methylphenyl)boronic acid
Overview
Description
“(5-Bromo-2-methylphenyl)boronic acid” is a type of boronic acid, which are known for their role in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create biaryl compounds.
Synthesis Analysis
The synthesis of boronic acids often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be catalyzed using a radical approach . This process has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular formula of “this compound” is C7H8BBrO2 . The average mass is 214.852 Da and the monoisotopic mass is 213.980072 Da .Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in Suzuki-Miyaura cross-coupling reactions. These reactions are used to create biaryl compounds through the reaction with aryl halides .Scientific Research Applications
Organic Synthesis and Coupling Reactions :
- Boronic acids, including derivatives like (5-Bromo-2-methylphenyl)boronic acid, are crucial intermediates in organic synthesis. They are extensively used in Suzuki aryl-coupling reactions to synthesize olefins, styrenes, and biphenyl derivatives, which find applications in the synthesis of natural products and organic materials (Sun Hai-xia et al., 2015).
- Such compounds are also used in reactions like the Suzuki-Miyaura coupling, where they react with aryl halides to produce various biologically and industrially significant compounds (Ayesha Malik et al., 2020).
Fluorescent Sensors and Chemosensors :
- Boronic acid compounds, including this compound, are valuable in developing fluorescent sensors for detecting carbohydrates and bioactive substances. These sensors are important for disease prevention, diagnosis, and treatment (S. Huang et al., 2012).
Materials Science and Polymer Chemistry :
- In materials science, phenyl boronic acids are used to bind ligands for saccharide recognition. They can anchor hydrophilic polymer backbones to the surfaces of hydrophobic materials like graphene or carbon nanotubes. This property is exploited in constructing materials like glucose sensing materials operating at physiological pH (B. Mu et al., 2012).
- Boronic acid-containing polymers, due to their unique reactivity and solubility, have promising applications in biomedical fields like HIV, obesity, diabetes, and cancer treatment (J. Cambre & B. Sumerlin, 2011).
Catalysis and Chemical Reactions :
- Boronic acids, including this compound, play a role in boronic acid catalysis, an important research area. They enable reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals, leading to densely functionalized cyclohexanes (T. Hashimoto et al., 2015).
Heterocyclic Boronic Acids Synthesis :
- The synthesis and applications of heterocyclic boronic acids, which are essential for producing biphenyls and other biologically active compounds, are significantly impacted by compounds like this compound (E. Tyrrell & P. Brookes, 2003).
Mechanism of Action
The result of the action of “(5-Bromo-2-methylphenyl)boronic acid” would depend on the specific reaction or process it’s involved in. In a Suzuki-Miyaura coupling reaction, for example, the result would be the formation of a new carbon-carbon bond, potentially creating a new organic compound .
Future Directions
Boronic acids, including “(5-Bromo-2-methylphenyl)boronic acid”, have been gaining interest in medicinal chemistry due to their role in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create biaryl compounds, which have potential applications in various fields . Therefore, the study of boronic acids in medicinal chemistry is expected to continue, potentially leading to the development of new drugs .
Properties
IUPAC Name |
(5-bromo-2-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZFXELTNKMOQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40667595 | |
Record name | (5-Bromo-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40667595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774608-13-8 | |
Record name | (5-Bromo-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40667595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.